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These application notes provide a comprehensive guide to designing and executing
experiments involving the immunosuppressive cytokine Interleukin-35 (IL-35). This document
outlines the key signaling pathways, detailed experimental protocols, and representative data
for studying the biological functions of IL-35 and for the development of novel therapeutics
targeting this pathway.

Introduction to IL-35

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the
p35 (IL-12a) and Ebi3 (Epstein-Barr virus-induced gene 3) subunits.[1] Primarily produced by
regulatory T cells (Tregs), IL-35 plays a crucial role in immune suppression.[1][2] Its functions
include suppressing T cell proliferation and converting naive T cells into an IL-35-producing
regulatory T cell subset (iTr35), thereby limiting inflammatory responses.[3][4] Dysregulation of
IL-35 has been implicated in various diseases, including autoimmune disorders, infectious
diseases, and cancer, making it a significant target for therapeutic intervention.[4][5]

IL-35 Signaling Pathways

IL-35 exerts its biological effects by signaling through a unique receptor complex, which can be
composed of heterodimers of IL-12R[32 and gp130, or homodimers of each chain.[3][6] This
receptor engagement activates the Janus kinase (JAK) - Signal Transducer and Activator of
Transcription (STAT) pathway.[7][8]
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e In T cells: IL-35 signaling primarily involves the phosphorylation of STAT1 and STAT4.[3][5]
The binding of IL-35 to its receptor leads to the activation of JAK1 and JAK2, which in turn
phosphorylate STAT1 and STAT4.[7] These phosphorylated STATs can form heterodimers
(STAT1:STAT4) that translocate to the nucleus and regulate the transcription of target genes,
including the genes for the IL-35 subunits themselves (ll12a and Ebi3), creating a positive
feedback loop.[3]

» In B cells: The IL-35 receptor can also be a heterodimer of IL-12R2 and IL-27Ra.[7] In this
context, signaling proceeds through the phosphorylation of STAT1 and STAT3.[7][8]

Below is a diagram illustrating the canonical IL-35 signaling pathway in T cells.
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Caption: IL-35 Signaling Cascade in T Cells.
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Experimental Protocols

This section provides detailed methodologies for key experiments in IL-35 research.

Quantification of IL-35 by Enzyme-Linked
Immunosorbent Assay (ELISA)

The sandwich ELISA is a common and sensitive method for quantifying IL-35 in biological fluids
such as serum, plasma, and cell culture supernatants.[9][10][11]

Materials:

e IL-35 ELISAKIit (e.g., from Elabscience, BioOcean, FineTest)[1][11][12]
o Microplate reader capable of measuring absorbance at 450 nm

o Wash buffer (e.g., PBS with 0.05% Tween-20)

o Sample diluent

e Samples (serum, plasma, cell culture supernatant)

o Pipettes and tips

» Plate sealer

Protocol:

e Preparation: Bring all reagents and samples to room temperature. Reconstitute the
standards and prepare serial dilutions as per the kit instructions.[9] Prepare the wash buffer
and other working solutions.

e Coating: An anti-human IL-35 antibody is typically pre-coated onto the microplate wells.[10]
[11]

o Sample Addition: Add 100 pL of standards, blank, and samples to the appropriate wells.[13]
It is recommended to run all samples and standards in duplicate.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.elkbiotech.com/upload/file/ELISA/ELK2745-1.pdf
https://www.antibodies.com/catalog/elisa-kits/human-il-35-elisa-kit-a75539
https://www.elabscience.com/p/human-il-35-interleukin-35-elisa-kit--e-el-h2443
https://bioocean.com/product/il-35-elisa-kit-human/
https://www.elabscience.com/p/human-il-35-interleukin-35-elisa-kit--e-el-h2443
https://www.fn-test.com/product/eh3273/
https://www.elkbiotech.com/upload/file/ELISA/ELK2745-1.pdf
https://www.antibodies.com/catalog/elisa-kits/human-il-35-elisa-kit-a75539
https://www.elabscience.com/p/human-il-35-interleukin-35-elisa-kit--e-el-h2443
https://file.elabscience.com/Manual/elisa_kits/E-EL-H2443-Elabscience.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Incubation: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[13]

e Washing: Aspirate the liquid from each well and wash 3-5 times with 350 L of wash buffer
per well.[13] Ensure complete removal of liquid after the final wash by inverting the plate and
blotting it on a clean paper towel.

» Detection Antibody: Add 100 pL of biotinylated anti-human IL-35 detection antibody to each
well. Cover and incubate for 1 hour at 37°C.[13]

e Washing: Repeat the washing step as described in step 5.

e Enzyme Conjugate: Add 100 pL of HRP-Streptavidin conjugate to each well. Cover and
incubate for 30 minutes at 37°C.[12]

* Washing: Repeat the washing step, typically for 5 cycles.[12]

o Substrate Reaction: Add 90 uL of TMB substrate solution to each well. Incubate in the dark
at 37°C for 15-20 minutes.[12][13] A blue color will develop.

o Stopping the Reaction: Add 50 pL of stop solution to each well. The color will change to
yellow.[13]

o Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
[11]

o Calculation: Construct a standard curve by plotting the mean OD for each standard
concentration. Use the standard curve to determine the concentration of IL-35 in the
samples.

Detection of IL-35 Subunits by Western Blot

Western blotting can be used to detect the p35 and Ebi3 subunits of IL-35 in cell lysates or
tissue homogenates.[14][15]

Materials:

e Primary antibodies: anti-Ebi3 and anti-p35 (IL-12A)
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e HRP-conjugated secondary antibody

e Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Chemiluminescent substrate

e Imaging system

Protocol:

o Sample Preparation: Homogenize tissues or lyse cells in protein lysis buffer. Determine
protein concentration using a BCA or Bradford assay.

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-40 pg) onto an SDS-PAGE gel and separate by electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.[15]

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ebi3
(e.g., 1:1000 dilution) and p35 (e.g., 1:1000 dilution) overnight at 4°C.[15]

e Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]

e Washing: Repeat the washing step as in step 6.
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» Detection: Add the chemiluminescent substrate to the membrane and detect the signal using
an imaging system. A band of approximately 52 kDa may be observed for the IL-35 fusion
protein.[16]

In Vitro T Cell Proliferation Suppression Assay

This bioassay measures the functional activity of IL-35 by its ability to suppress the proliferation
of conventional T cells (Tconv).[3]

Materials:
e CD4+ conventional T cells (Tconv)

Recombinant IL-35

T cell activation reagents (e.g., anti-CD3/CD28 antibodies)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

96-well cell culture plates

Protocol:

Cell Isolation: Isolate CD4+ T cells from spleen or peripheral blood and purify Tconv cells
(e.q., by depleting CD25+ cells).

o Cell Plating: Plate Tconv cells in a 96-well plate at a density of 5 x 104 to 1 x 10° cells per

well.

e Treatment: Add recombinant IL-35 at various concentrations (e.g., 10, 30, 50 ng/mL).[16]
Include an untreated control.

o Activation: Stimulate the T cells with anti-CD3/CD28 antibodies.

e |ncubation: Culture the cells for 48-72 hours at 37°C in a 5% CO:2 incubator.

¢ Proliferation Measurement:
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o [3H]-thymidine incorporation: Add 1 pCi of [3H]-thymidine to each well for the last 18 hours
of culture. Harvest the cells and measure radioactivity using a scintillation counter.

o CFSE staining: Stain cells with CFSE prior to plating. After culture, analyze the dilution of
the dye by flow cytometry as a measure of cell division.

o Data Analysis: Calculate the percentage of suppression relative to the stimulated, untreated
control.

Data Presentation

Quantitative data from IL-35 studies should be presented in a clear and structured format.
Below are examples of how to tabulate data from typical experiments.

Table 1: In Vivo Efficacy of IL-35 Treatment in a Murine Tumor Model

This table summarizes the effect of recombinant IL-35 and an anti-IL-35 neutralizing antibody
on tumor growth in a xenograft mouse model.[17]

Mean Tumor Mean Tumor
Treatment Group Number of Mice (n) Volume (mm?) at Weight (g) at

Day 21 + SEM Endpoint + SEM
Control (PBS) 5 1250 + 150 1.2+0.2
Recombinant IL-35 5 1800 + 200 1.8+0.3
Anti-IL-35 Antibody 5 700 = 100 0.7x0.1

*Statistically
significant difference
compared to the
control group (p <
0.05).

Table 2: Effect of Recombinant IL-35 on Cytokine Production in a Mouse Model of Acute
Respiratory Distress Syndrome (ARDS)[18]
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ARDS + IL-35

. Control Group ARDS Model
Cytokine Treatment (pg/mL)
(pg/mL) + SD (pg/mL) £ SD
*SD
IL-1p3 508 450 * 40 150 + 20
TNF-a 80+ 12 800 £ 75 250 £ 30
IL-6 120 + 15 1500 + 120 400 = 50
IL-10 100 + 10 50+8 300 £ 25

*Statistically
significant difference
compared to the
ARDS model group (p
< 0.05).

Mandatory Visualizations
Experimental Workflow: In Vivo Study of IL-35 Function

The following diagram outlines a typical workflow for an in vivo experiment designed to assess
the function of IL-35 in a disease model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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